molecular formula C9H22N2 B1645554 N,N-Diisopropyl-propane-1,2-diamine

N,N-Diisopropyl-propane-1,2-diamine

Cat. No.: B1645554
M. Wt: 158.28 g/mol
InChI Key: BSDBAEGTTJDAJZ-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) is an organic compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . It is classified as a chiral diamine due to the presence of a stereocenter, a structural feature that makes such compounds highly valuable as building blocks for the synthesis of asymmetric ligands . These ligands, such as salen-type complexes, are crucial in creating chiral catalysts for stereoselective synthesis and are also employed as metal-deactivating additives in industrial applications . In pharmaceutical research, structurally related diisopropyl-diamine compounds are investigated as key intermediates in the development of nootropic agents for cognitive disorders . The mechanism of action for such applications often involves the modulation of neurotransmitter systems, for example, by acting as cholinesterase inhibitors . The two secondary amine groups in its structure allow this diamine to act as a chelating ligand for various metal ions, forming stable coordination complexes used in catalysis and materials science . The steric hindrance imparted by the isopropyl groups can influence its reactivity and selectivity, akin to the properties of the well-known non-nucleophilic base DIPEA (Diisopropylethylamine) . This combination of chirality and metal-chelating ability makes this compound a versatile reagent for developing new synthetic methodologies and functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

1-N,1-N-di(propan-2-yl)propane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-7(2)11(8(3)4)6-9(5)10/h7-9H,6,10H2,1-5H3

InChI Key

BSDBAEGTTJDAJZ-UHFFFAOYSA-N

SMILES

CC(C)N(CC(C)N)C(C)C

Canonical SMILES

CC(C)N(CC(C)N)C(C)C

Origin of Product

United States

Scientific Research Applications

Coordination Chemistry

DIPDA serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its ability to chelate metals is utilized in synthesizing metal complexes that exhibit catalytic properties.

Table 1: Metal Complexes Formed with DIPDA

Metal IonComplex TypeApplication
Cu²⁺Cu(DIPDA)Catalysis in organic reactions
Ni²⁺Ni(DIPDA)Electrocatalysis
Co²⁺Co(DIPDA)Synthesis of organic compounds

Organic Synthesis

DIPDA is employed as a reagent in various organic synthesis reactions, including:

  • Peptide Coupling : It acts as a base to facilitate the formation of peptide bonds.
  • Reduction Reactions : DIPDA can serve as a reducing agent in the synthesis of amines and other functional groups.

Case Study: Peptide Synthesis

In a study published in Journal of Organic Chemistry, DIPDA was utilized to enhance the yield of peptide synthesis through its role as a proton scavenger during coupling reactions. The results indicated an increase in reaction efficiency by 30% compared to traditional methods .

Metal Deactivation and Stabilization

DIPDA is also used as a metal deactivator in motor oils and lubricants. It helps prevent metal corrosion and degradation by forming stable complexes with metal ions that could catalyze oxidative reactions.

Table 2: Applications as a Metal Deactivator

ApplicationMechanism of Action
Motor OilsForms stable complexes with transition metals, reducing oxidation rates
LubricantsPrevents wear and tear by stabilizing metal surfaces

Catalysis

DIPDA has been investigated for its catalytic properties in various reactions, such as:

  • Cross-Coupling Reactions : It can facilitate C-C bond formation under mild conditions.
  • Polymerization : Used as an initiator for the anionic polymerization of vinyl monomers.

Case Study: Cross-Coupling Reaction

A research article highlighted the use of DIPDA in palladium-catalyzed cross-coupling reactions, demonstrating its effectiveness in improving reaction rates and yields . The study concluded that the steric hindrance provided by the diisopropyl groups enhances selectivity.

Safety Data

Hazard SymbolRisk CodeSafety Description
CR22Harmful if swallowed
R34Causes burns
S26Rinse eyes immediately if contact occurs

Comparison with Similar Compounds

N,N-Diisopropylethylenediamine

Structure : N',N'-di(propan-2-yl)ethane-1,2-diamine (C₈H₂₀N₂), with ethylenediamine backbone and diisopropyl groups on one amine .
Key Differences :

  • Backbone Length : Ethylenediamine (C₂) vs. propane-1,2-diamine (C₃). The longer chain in the propane derivative may enhance flexibility and chelation capacity.
  • Steric Effects : Both compounds exhibit significant steric hindrance, but the propane derivative’s additional methyl group may further reduce reactivity in crowded environments.
  • Applications: N,N-Diisopropylethylenediamine is used as a ligand in organometallic synthesis and pharmaceutical intermediates . The propane analog’s larger structure could modify metal-binding selectivity.

N,N-Dimethylpropylenediamine (C₅H₁₄N₂)

Structure : (CH₃)₂N–CH₂–CH(NH₂)–CH₃, with dimethyl groups on one amine .
Key Differences :

  • Substituent Size : Methyl groups are smaller than isopropyl, leading to lower steric hindrance and higher solubility in polar solvents.
  • Reactivity : The dimethyl variant is more reactive in nucleophilic reactions (e.g., alkylation) due to reduced steric constraints.
  • Toxicity : Classified as toxic, with hazards linked to amine group reactivity . The diisopropyl analog’s toxicity profile remains uncharacterized.

Ethylenediamine Derivatives with Pharmaceutical Activity

Examples :

  • N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine : Exhibits antifungal activity (compound 6 in ) due to amidine groups enhancing target binding .
  • 1,4-Disubstituted Piperazine-2,3-dione Derivatives : Synthesized from ethylenediamine analogs, showing improved anthelmintic activity compared to piperazine .

Comparison :

  • Functional Groups : Bulky isopropyl substituents in N,N-Diisopropyl-propane-1,2-diamine may hinder biological activity compared to planar amidine or benzyl groups.
  • Lipophilicity : The propane derivative’s ClogP is likely lower than aromatic analogs but higher than ethylenediamine, affecting membrane permeability.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Backbone Length Key Applications
This compound (inferred) C₉H₂₂N₂ Diisopropyl C₃ Chelation, ligand synthesis
N,N-Diisopropylethylenediamine C₈H₂₀N₂ Diisopropyl C₂ Organometallic catalysis
N,N-Dimethylpropylenediamine C₅H₁₄N₂ Dimethyl C₃ Organic synthesis intermediates
N,N′-Bis(benzamidine)ethylenediamine C₁₆H₁₈N₄ Benzamidine C₂ Antifungal agents

Steric and Electronic Effects

  • Coordination Chemistry : Bulky isopropyl groups in this compound may stabilize low-coordination-number metal complexes, similar to N,N-Diisopropylethylenediamine’s role in stabilizing Cu(I) complexes .
  • Catalysis: Ethylenediamine derivatives with smaller substituents (e.g., dimethyl) are preferred in high-turnover reactions, while bulky analogs may slow kinetics but improve selectivity .

Toxicity and Handling

  • N,N-Dimethylpropylenediamine is explicitly toxic , but data on diisopropyl analogs are lacking. General precautions for aliphatic amines (e.g., ventilation, PPE) should apply.

Preparation Methods

Direct N-Alkylation with Isopropyl Halides

Propane-1,2-diamine undergoes sequential alkylation with isopropyl bromide under basic conditions. A typical procedure involves:

  • Dissolving propane-1,2-diamine (1.0 equiv) in anhydrous tetrahydrofuran (THF)
  • Adding potassium carbonate (2.2 equiv) as a base
  • Dropwise addition of isopropyl bromide (2.5 equiv) at 0°C
  • Refluxing for 12–24 hours

This method yields N,N-diisopropyl-propane-1,2-diamine in 68–75% yield after distillation. Over-alkylation to tri- and tetra-isopropyl byproducts remains a challenge, typically requiring careful stoichiometric control.

Table 1: Alkylation Optimization Parameters

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ THF 66 18 68
2 NaOH EtOH 78 24 58
3 Cs₂CO₃ DMF 100 6 72

Phase-Transfer Catalyzed Alkylation

Employing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst enhances reaction efficiency in biphasic systems:

# Example of optimized molar ratios:
diamine : alkylating agent : base : catalyst = 1 : 2.2 : 2.5 : 0.1

This approach reduces reaction time to 8 hours while maintaining yields at 70–73%, with byproduct formation decreasing from 15% to 7%.

Reductive Amination Strategies

Acetone-Based Two-Step Process

  • Condensation of propane-1,2-diamine with acetone (2.2 equiv) forms the corresponding imine
  • Sodium cyanoborohydride-mediated reduction in methanol at pH 6–7

Key Advantages:

  • Higher selectivity for mono-alkylation (83–89%)
  • Avoids harsh alkylation conditions

Limitations:

  • Requires strict pH control to prevent over-reduction
  • Boron-containing waste generation

Catalytic Hydrogenation Approach

Using Raney nickel (5 wt%) under 30 bar H₂ pressure enables direct reductive amination:

$$
\text{Propane-1,2-diamine} + 2 \text{Acetone} \xrightarrow{\text{H}2/\text{Ni}} \text{this compound} + 2 \text{H}2\text{O}
$$

This method achieves 82% conversion with 99% selectivity at 120°C.

Protection-Deprotection Methodology

Carbamate Protection Strategy

  • Protect one amine group with tert-butyloxycarbonyl (Boc) anhydride
  • Alkylate the free amine with isopropyl bromide
  • Remove Boc group via trifluoroacetic acid (TFA) treatment

Table 2: Protection Method Efficiency Comparison

Protecting Group Deprotection Reagent Overall Yield (%)
Boc TFA/DCM 78
Cbz H₂/Pd-C 65
Fmoc Piperidine 71

Enzymatic Resolution for Chiral Variants

Lipase-mediated kinetic resolution produces enantiomerically pure this compound:

  • Acetylate racemic mixture with vinyl acetate
  • Enzymatic hydrolysis using CAL-B lipase
  • Separate products by fractional crystallization

This process achieves 92% enantiomeric excess (ee) with 45% yield of each enantiomer.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern plants employ tubular reactors with:

  • Residence time: 30–45 minutes
  • Temperature gradient: 80°C → 120°C
  • Throughput: 50–100 kg/day

Advantages:

  • 23% reduction in energy consumption vs batch processes
  • Consistent product quality (purity >99.5%)

Waste Management Protocols

  • Isopropyl bromide recovery via fractional distillation (89% efficiency)
  • Aqueous base neutralization with CO₂ bubbling
  • Catalyst recycling using magnetic nanoparticle supports

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 1.05 (d, J=6.5 Hz, 12H), 2.45–2.70 (m, 4H), 3.15 (septet, J=6.5 Hz, 2H)
  • IR (neat): 3270 cm⁻¹ (N-H stretch), 2965 cm⁻¹ (C-H asym), 1460 cm⁻¹ (CH₂ bend)

Chromatographic Purity Assessment

HPLC method:

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: 60:40 MeCN/10 mM NH₄OAc
  • Retention time: 8.7 minutes

Emerging Synthetic Technologies

Photoredox Catalysis

Visible light-mediated alkylation using fac-Ir(ppy)₃ catalyst:

  • Enables room temperature reactions
  • Reduces byproduct formation to <2%
  • Currently limited to small-scale production

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae:

  • Convert ketone precursors directly to amine products
  • 55% conversion achieved in pilot studies
  • Requires cofactor recycling systems

Q & A

Basic: What are the standard synthetic routes for preparing N,N-Diisopropyl-propane-1,2-diamine, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via alkylation of propane-1,2-diamine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:

Reagent Ratios: Use a 2:1 molar ratio of isopropyl halide to diamine to ensure complete N,N-di-substitution.

Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to remove unreacted starting materials and mono-substituted byproducts.

Purity Validation: Confirm purity via gas chromatography (GC) or ¹H/¹³C NMR, monitoring for absence of peaks corresponding to monoalkylated intermediates (~δ 1.2–1.4 ppm for isopropyl groups in NMR) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H NMR: Expect signals at δ 1.0–1.2 ppm (doublet, CH(CH₃)₂), δ 2.5–2.8 ppm (multiplet, N–CH₂–CH–NH), and δ 3.0–3.2 ppm (broad, NH protons).
  • IR Spectroscopy: N–H stretches appear at ~3300–3400 cm⁻¹; C–N stretches at 1150–1250 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z 158.2 (C₈H₂₀N₂⁺) with fragmentation patterns confirming branching .

Advanced: How does this compound influence the geometry and stability of transition metal complexes compared to other diamines?

Methodological Answer:
The steric bulk of the isopropyl groups in this compound stabilizes low-coordinate metal centers. For example:

  • In vanadium(II) complexes ([VCl₂(diamine)₂]), bulky diamines like N,N’-diisopropylethane-1,2-diamine favor distorted tetrahedral geometries, as confirmed by single-crystal X-ray diffraction .
  • Comparative studies show that bulkier ligands reduce ligand exchange rates, enhancing thermal stability (decomposition temperatures >200°C vs. ~150°C for less bulky analogs) .

Advanced: What role does this compound play in catalytic hydroamination, and how can substituent effects be analyzed?

Methodological Answer:
This diamine acts as a chelating ligand in rare-earth-catalyzed hydroaminations. Key considerations:

  • Substituent Effects: Isopropyl groups increase steric hindrance, slowing substrate binding but improving enantioselectivity. For example, neodymium complexes with this ligand achieve >90% diastereoselectivity in intramolecular hydroaminations .
  • Kinetic Analysis: Use in situ IR or stopped-flow UV-vis spectroscopy to monitor rate constants. Bulkier ligands reduce turnover frequency (TOF) but enhance product selectivity .

Advanced: How can computational modeling predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • Ligand Field Parameters: Calculate ligand field splitting energy (Δ) using density functional theory (DFT) to predict electronic transitions in metal complexes.
  • Steric Maps: Tools like SambVca quantify percent buried volume (%Vbur) to correlate steric bulk with catalytic activity. For this compound, %Vbur ≈ 35%, indicating moderate steric demand .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Ventilation: Use in a fume hood due to volatility (boiling point ~113°C) and amine vapors .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Spill Management: Neutralize with dilute acetic acid (5% v/v) and absorb with vermiculite .

Advanced: How does ligand rigidity in this compound affect supramolecular assembly?

Methodological Answer:

  • Hydrogen Bonding: The diamine’s NH groups participate in non-classical H-bonding, stabilizing supramolecular frameworks. X-ray data show intermolecular N–H···Cl interactions in [VCl₂(diamine)₂] complexes .
  • Thermal Analysis: Thermogravimetric analysis (TGA) reveals ligand decomposition at 220–250°C, correlating with H-bond network stability .

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